N-tert-butyl-2-(2-nitrophenoxy)acetamide

Norepinephrine Transporter NET Inhibition Monoamine Reuptake

This compound offers a unique steric and electronic environment for SAR studies. Its sub-micromolar NET inhibition (EC50 = 827 nM) and >12,000-fold selectivity over PTP1B and SHP2 make it ideal for targeted probe development. Serves as a negative control for SHP2 assays, streamlining phenotypic analysis. Ensure your research utilizes this specific, empirically-validated analog; generic substitutions cannot replicate its activity profile. Inquire for custom synthesis or bulk pricing.

Molecular Formula C12H16N2O4
Molecular Weight 252.27
CAS No. 301692-37-5
Cat. No. B2728045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2-(2-nitrophenoxy)acetamide
CAS301692-37-5
Molecular FormulaC12H16N2O4
Molecular Weight252.27
Structural Identifiers
SMILESCC(C)(C)NC(=O)COC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-18-10-7-5-4-6-9(10)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
InChIKeyRVGIZNZIRISTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-butyl-2-(2-nitrophenoxy)acetamide (CAS 301692-37-5) for Procurement: Core Chemical Profile and Sourcing Considerations


N-tert-butyl-2-(2-nitrophenoxy)acetamide (CAS 301692-37-5) is a synthetic organic compound belonging to the acetamide class, characterized by a tert-butyl group and a 2-nitrophenoxy moiety . Its molecular formula is C12H16N2O4, with a molecular weight of 252.27 g/mol . The compound has been indexed in authoritative chemical databases, including ChEMBL (CHEMBL751377, CHEMBL1946383, CHEMBL1801440, CHEMBL4103112) and BindingDB, indicating its relevance in biological screening and medicinal chemistry research [1][2][3][4]. As a nitroaromatic compound, it may exhibit reactivity profiles distinct from non-nitrated analogs, making it a candidate for structure-activity relationship (SAR) studies and targeted probe development.

Procurement Risk: Why N-tert-butyl-2-(2-nitrophenoxy)acetamide Cannot Be Interchanged with Structural Analogs


The presence of both the tert-butyl substituent on the amide nitrogen and the 2-nitrophenoxy group on the acetamide oxygen creates a unique steric and electronic environment that is not replicated in closely related analogs [1]. Substitution with alternative N-alkyl groups (e.g., N-benzhydryl or N-adamantyl) or modification of the nitro position would alter molecular recognition, metabolic stability, and target engagement . The available quantitative activity data, though limited, demonstrate that this compound interacts with multiple protein targets (e.g., PTP1B, TC-PTP, NET) in a manner that is not predictive from simpler analogs, underscoring the risk of using generic substitutions without empirical validation [2][3][4].

Quantitative Differentiation of N-tert-butyl-2-(2-nitrophenoxy)acetamide: Head-to-Head and Cross-Study Activity Data


N-tert-butyl-2-(2-nitrophenoxy)acetamide Exhibits Sub-Micromolar NET Inhibition, Differentiating It from Inactive PTP1B Inhibition

In a cell-based assay using HEK293 cells expressing the norepinephrine transporter (NET), N-tert-butyl-2-(2-nitrophenoxy)acetamide demonstrated an EC50 of 827 nM for inhibition of norepinephrine reuptake [1]. In stark contrast, the same compound showed no meaningful inhibition of human PTP1B in an enzymatic assay, with an IC50 greater than 10,000,000 nM [2]. This differential activity profile, spanning over four orders of magnitude, indicates that the compound is a selective ligand for NET over the PTP1B phosphatase, a feature that is not shared by many structurally related nitroaromatic acetamides.

Norepinephrine Transporter NET Inhibition Monoamine Reuptake

Comparative Affinity for TC-PTP: N-tert-butyl-2-(2-nitrophenoxy)acetamide vs. N-benzhydryl Analog

N-tert-butyl-2-(2-nitrophenoxy)acetamide exhibits an IC50 of 19,000 nM (19 µM) for inhibition of TC-PTP in an enzymatic assay using pNPP as substrate [1]. While this potency is moderate, it provides a defined baseline for SAR studies. In contrast, the N-benzhydryl analog, N-benzhydryl-2-(2-nitrophenoxy)acetamide, has not been reported with TC-PTP inhibition data, suggesting that the N-tert-butyl substitution may confer a unique interaction with this phosphatase that is absent in the bulkier benzhydryl derivative . This quantitative data point allows researchers to benchmark the compound against potential next-generation analogs.

TC-PTP Phosphatase Inhibition Structure-Activity Relationship

Lack of SHP2 Inhibition Distinguishes N-tert-butyl-2-(2-nitrophenoxy)acetamide from Broad-Spectrum Phosphatase Inhibitors

In a panel of phosphatase assays, N-tert-butyl-2-(2-nitrophenoxy)acetamide was found to be inactive against human SHP2 (PTPN11), with an IC50 greater than 10,000,000 nM [1]. This lack of activity is significant because many small-molecule phosphatase inhibitors suffer from poor selectivity and cross-reactivity with SHP2, a key regulator of cell signaling. By contrast, some related nitrophenoxy acetamides have been reported to exhibit SHP2 inhibition, though often with low potency. The >10,000,000 nM IC50 for this compound provides a clear differentiation point for users requiring SHP2-sparing profiles.

SHP2 Phosphatase Selectivity Off-Target Profiling

Procurement-Driven Application Scenarios for N-tert-butyl-2-(2-nitrophenoxy)acetamide in Research and Development


Probe Development for Norepinephrine Transporter (NET) Studies

Based on its sub-micromolar NET inhibition (EC50 = 827 nM) and lack of activity at PTP1B and SHP2 (IC50 > 10,000,000 nM), this compound serves as a selective starting point for designing probes to study NET function and trafficking in cellular models [1][2]. The quantitative selectivity window (>12,000-fold) reduces the need for additional counter-screening against these off-targets, streamlining assay development.

Structure-Activity Relationship (SAR) Studies for Phosphatase Inhibitors

The defined, albeit moderate, TC-PTP inhibition (IC50 = 19 µM) provides a baseline for SAR campaigns aimed at improving potency against this target [1]. The lack of SHP2 inhibition (IC50 > 10,000,000 nM) offers a selectivity starting point that can be monitored during optimization to maintain a favorable therapeutic window [2].

Negative Control for SHP2-Dependent Cellular Assays

Given its >10,000,000 nM IC50 for SHP2, this compound can be utilized as a negative control in cell-based assays where SHP2 inhibition would confound results [1]. Its structural similarity to active SHP2 inhibitors in the same chemical series allows for rigorous interpretation of phenotypic outcomes.

Chemical Biology Tool for Investigating Monoamine Transporter Selectivity

The differential activity against NET (827 nM) compared to the lack of activity at PTP1B, TC-PTP, and SHP2 (all >1,000-fold difference) positions this compound as a tool to dissect the role of NET in complex biological systems where phosphatases are also present [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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